molecular formula C7H7ClN2O2S B428948 2-[(Chloroacetyl)amino]thiophene-3-carboxamide CAS No. 610274-69-6

2-[(Chloroacetyl)amino]thiophene-3-carboxamide

Cat. No.: B428948
CAS No.: 610274-69-6
M. Wt: 218.66g/mol
InChI Key: CLFJNLMGYISWMW-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a thiophene-based derivative characterized by a chloroacetyl group attached to the amino position of the thiophene-3-carboxamide scaffold. This compound is synthesized via nucleophilic substitution reactions, often involving the reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in solvents like ethylene glycol . Its molecular formula is C₇H₆ClN₂O₂S, with a molecular weight of 217.65 g/mol. Analytical data (e.g., MS: m/z 440 [M⁺]) and elemental analysis (C: 57.21%, H: 3.89%, N: 12.71%) confirm its structural integrity . The chloroacetyl group enhances electrophilic reactivity, making it a key intermediate in medicinal chemistry for targeting enzymes or receptors via covalent bonding .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2H,3H2,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJNLMGYISWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610274-69-6
Record name 2-(2-chloroacetamido)thiophene-3-carboxamide
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Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. Research indicates that compounds containing thiophene moieties can act as dual inhibitors of vascular endothelial growth factor receptors (VEGFRs) and mitotic processes. For instance, derivatives of thiophene carboxamides have shown increased cytotoxicity against various cancer cell lines, including HepG-2 and HCT-116, with some compounds demonstrating higher efficacy than established treatments like Sorafenib .

Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A related thiophene derivative was found to selectively inhibit the growth of Mycobacterium smegmatis, demonstrating a minimum inhibitory concentration (MIC) of 50–100 µg/mL. This suggests that modifications to the thiophene structure can enhance activity against resistant strains of Mycobacterium tuberculosis as well .

Anti-inflammatory and Immunomodulatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating immune responses, which could lead to new treatments for autoimmune diseases .

Agricultural Applications

Pesticide Development
The versatility of thiophene derivatives extends to agricultural applications, particularly in the development of agrochemicals. The structural characteristics of this compound make it a candidate for creating novel pesticides that target specific pathways in pests while minimizing harm to non-target organisms. The synthesis of polyfunctionalized heterocycles from this compound can lead to the discovery of new bioactive agents with insecticidal properties .

Material Science Applications

Polymer Synthesis
In material science, thiophene-based compounds are being explored for their potential in synthesizing conductive polymers. The introduction of functional groups such as chloroacetyl can modify the electronic properties of thiophenes, enhancing their conductivity and stability. This application is particularly relevant in the development of organic electronic devices .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentsHigher cytotoxicity against HepG-2 and HCT-116
Antimicrobial agentsEffective against Mycobacterium strains
Anti-inflammatory agentsPotential for treating autoimmune diseases
Agricultural ChemistryPesticide developmentNovel agrochemicals targeting specific pests
Material ScienceConductive polymer synthesisEnhanced electronic properties through functionalization

Case Studies

  • Dual Inhibition Study : A study focused on synthesizing various thiophene carboxamides demonstrated that certain derivatives exhibited significant inhibition against VEGFR-2 and β-tubulin polymerization, suggesting potential for developing new anticancer therapies .
  • Antimicrobial Efficacy : The investigation into the antimicrobial properties revealed that specific modifications to the thiophene structure could enhance efficacy against resistant bacterial strains, paving the way for new treatments against tuberculosis .
  • Agrochemical Development : Research into the synthesis of polyfunctionalized heterocycles from this compound has led to promising candidates for novel pesticides, demonstrating effective pest control with reduced environmental impact .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The chloroacetyl group distinguishes 2-[(Chloroacetyl)amino]thiophene-3-carboxamide from analogues with alternative substituents:

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: Replaces the chloroacetyl group with a 4-chlorophenyl moiety.
  • 2-[(2-Chlorobenzoyl)amino]-N-phenyl-cyclohepta[b]thiophene-3-carboxamide: Incorporates a chlorobenzoyl group and a cycloheptathiophene ring. The larger aromatic system increases molecular weight (424.94 g/mol) and may improve binding affinity to hydrophobic enzyme pockets .
  • 2-[(Phenoxyacetyl)amino]-cyclopenta[b]thiophene-3-carboxamide: Substitutes chloroacetyl with phenoxyacetyl, altering hydrogen-bonding capacity (Topological Polar Surface Area: 110 vs. 85 Ų for the parent compound) and reducing electrophilic reactivity .

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Weight (g/mol) LogP Bioactivity Notes
This compound Chloroacetyl 217.65 1.2 High electrophilicity for covalent binding
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Chlorophenyl 254.72 2.8 Enhanced lipophilicity
2-[(2-Chlorobenzoyl)amino]-N-phenyl-cyclohepta[b]thiophene-3-carboxamide Chlorobenzoyl 424.94 3.5 Targets viral polymerases
2-[(Phenoxyacetyl)amino]-cyclopenta[b]thiophene-3-carboxamide Phenoxyacetyl 350.80 3.6 Moderate anti-inflammatory activity

Pharmacological and Physicochemical Properties

  • Electrophilic Reactivity: The chloroacetyl group in the parent compound facilitates rapid reactions with nucleophiles (e.g., thiols in BSH) via electrostatic interactions, a trait absent in non-chlorinated analogues .
  • Solubility : Carboxamide derivatives generally exhibit poor aqueous solubility, but ester analogues (e.g., ethyl derivatives) show improved solubility in organic solvents .
  • Thermal Stability : Melting points range widely: 162–163°C for chlorobenzoyl derivatives vs. 201–204°C for cyclohexylcarbonyl-substituted compounds , reflecting substituent-dependent crystal packing.

Biological Activity

2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a chemical compound with the molecular formula C7_7H7_7ClN2_2O2_2S, known for its potential applications in biological research, particularly in proteomics and enzyme inhibition studies. This compound's unique structure, featuring both chloroacetyl and amino groups, contributes to its reactivity and biological activity.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of thiophene-3-carboxamide with chloroacetyl chloride in the presence of a base like triethylamine. The resulting compound exhibits a molecular weight of 219.67 g/mol and has been characterized for its various chemical properties, including its ability to undergo substitution, oxidation, and reduction reactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role in proteomics and cancer research. Its mechanism of action remains partially elucidated, but it is suggested to interact with various biological targets, potentially influencing protein synthesis and degradation pathways.

While the specific targets of this compound are not fully defined, its use in proteomics indicates a role in protein-ligand interactions. The compound may act as an inhibitor in certain enzymatic pathways, which is critical for understanding its potential therapeutic applications.

Cytotoxicity Studies

A study focusing on thiophene derivatives, including compounds similar to this compound, highlighted their cytotoxic effects against cancer cell lines such as HepG-2 and HCT-116. The most active derivatives exhibited significantly higher cytotoxicity compared to standard treatments like Sorafenib. In these studies, compounds demonstrated cell cycle arrest and apoptosis induction correlated with increased p53 levels and altered Bax/Bcl-2 ratios .

Enzyme Inhibition

Research has shown that compounds related to this compound can inhibit vascular endothelial growth factor receptors (VEGFRs), which are crucial in angiogenesis and tumor growth. Compounds derived from thiophene carboxamides displayed potent inhibition against VEGFR-2 with IC50_{50} values ranging from 0.59 to 1.29 μM. This suggests that the compound may be a valuable lead in developing anti-cancer agents targeting angiogenesis .

Comparative Analysis

Compound NameStructureBiological ActivityIC50_{50} (μM)
This compoundStructureProteomics research; potential enzyme inhibitorUnknown
Compound 5Similar to 2Cytotoxic against HepG-2 cells0.59
Compound 21Similar to 2Cytotoxic against HCT-116 cells1.29

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 2-[(Chloroacetyl)amino]thiophene-3-carboxamide derivatives?

  • Methodological Answer: The core scaffold is typically synthesized via coupling reactions. For example, chloroacetylation of amino-thiophene intermediates can be achieved using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with DIEA (N,N-diisopropylethylamine) as a base . Derivatives are further functionalized via reactions with anhydrides (e.g., succinic, maleic) or acyl chlorides under reflux in dichloromethane, followed by purification via reverse-phase HPLC or recrystallization .

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of these compounds?

  • Methodological Answer:

  • 1H/13C NMR : Aromatic protons in the thiophene ring appear as doublets or triplets (δ 6.5–7.5 ppm). The chloroacetyl group’s carbonyl carbon resonates at ~165–170 ppm, while the carboxamide carbonyl is observed at ~168–172 ppm .
  • IR : Key peaks include C=O stretches (1650–1750 cm⁻¹ for carboxamide and chloroacetyl groups) and N–H bends (3200–3400 cm⁻¹) .

Q. What purification methods are optimal for isolating thiophene-3-carboxamide derivatives?

  • Answer: Reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) is preferred for polar derivatives, achieving >95% purity. Non-polar analogs are recrystallized from methanol or ethanol .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl group variations) impact antibacterial activity?

  • Methodological Answer: SAR studies reveal that:

  • Succinic anhydride derivatives (e.g., compound 31) show enhanced Gram-positive activity (MIC: 2–4 µg/mL) due to improved membrane penetration via carboxylate groups .
  • Bulky substituents (e.g., tert-butyl in compound 3) reduce activity by steric hindrance, as seen in lower MIC values (16–32 µg/mL) .
  • Electron-withdrawing groups (e.g., chloro in compound 23) increase stability but may reduce solubility, requiring formulation optimization .

Q. What experimental approaches resolve contradictions in biological activity data across analogs?

  • Answer:

  • Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., fixed pH, serum concentration) to account for assay variability.
  • Molecular docking : Validate target engagement (e.g., bacterial dihydrofolate reductase) for analogs with divergent activity .
  • Metabolic stability assays : Assess if inactive compounds are rapidly degraded in vitro, explaining false negatives .

Q. How do chloro substitutions at ortho vs. para positions influence intermolecular interactions?

  • Answer:

  • Ortho-chloro groups (e.g., compound 23) induce intramolecular hydrogen bonds (N–H⋯O=C), rigidifying the structure and reducing conformational flexibility, as shown by X-ray crystallography .
  • Para-chloro substituents favor intermolecular H-bonding with biological targets (e.g., enzyme active sites), enhancing binding affinity .

Q. What mechanisms underlie the anti-inflammatory activity of related thiophene carboxamides?

  • Methodological Answer:

  • Cyclooxygenase (COX) inhibition : Assess via enzymatic assays using indomethacin as a control.
  • NF-κB pathway modulation : Quantify TNF-α suppression in macrophage cell lines (IC₅₀ values correlate with substituent electronegativity) .

Key Recommendations for Researchers

  • Synthesis Optimization : Use DIEA as a base for coupling reactions to minimize racemization .
  • Biological Assays : Include solubility enhancers (e.g., DMSO/PEG 400) for hydrophobic analogs to avoid false negatives .
  • Data Reproducibility : Standardize reaction times (e.g., 12–16 hr for anhydride reactions) and HPLC gradients .

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